Tyrphostin AG 555 is a synthetic compound belonging to the tyrphostin family, which are known for their ability to inhibit protein tyrosine kinases (PTKs) [, ]. These enzymes play a crucial role in various cellular processes, including growth, proliferation, and differentiation. As a result, tyrphostins like AG 555 are valuable tools in studying these processes and exploring their implications in disease development. AG 555 has demonstrated particular efficacy in inhibiting the replication of certain viruses, making it a subject of interest in antiviral research [, ].
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide, commonly referred to as Tyrphostin AG 555, is a synthetic compound known for its role as a tyrosine kinase inhibitor. This compound specifically targets the epidermal growth factor receptor (EGFR), making it of significant interest in cancer research and therapy. Its structure consists of a cyano group, hydroxylated phenyl ring, and an amide linkage, which contribute to its biological activity and potential therapeutic applications.
The synthesis of Tyrphostin AG 555 involves several key steps:
The synthetic route typically includes:
Industrial production methods are similar but optimized for large-scale synthesis, employing high-throughput techniques and stringent quality control measures.
The molecular structure of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide can be represented as follows:
The InChI Key for this compound is GSQOBTOAOGXIFL-LFIBNONCSA-N. This unique identifier allows for easy retrieval of structural data from chemical databases such as PubChem .
Tyrphostin AG 555 can undergo various chemical reactions:
For these reactions:
Tyrphostin AG 555 acts primarily by inhibiting tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. By blocking these pathways, the compound can prevent tumor growth and induce apoptosis in cancer cells. This mechanism is particularly relevant in targeting cancers that overexpress the epidermal growth factor receptor.
The melting point, boiling point, and other specific physical properties may vary based on purity and synthesis method but are generally documented in chemical databases like PubChem .
Tyrphostin AG 555 is primarily researched for its potential therapeutic applications in oncology. Its ability to inhibit tyrosine kinases makes it a candidate for treating various cancers, particularly those associated with overactive epidermal growth factor receptor signaling. Ongoing studies aim to explore its efficacy in combination therapies and its effects on different cancer types.
The strategic design of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide focuses on mimicking ATP-binding site interactions within receptor tyrosine kinases (RTKs). This compound’s core structure integrates a catechol unit (3,4-dihydroxyphenyl) for hydrogen bonding with kinase hinge regions and a cyanoacrylamide group for covalent interaction with cysteine residues in the kinase active site. Synthetic routes typically employ Knoevenagel condensation between 3,4-dihydroxybenzaldehyde and N-(3-phenylpropyl)-2-cyanoacetamide under basic catalysis (piperidine/ethanol), achieving yields >85% [6] [8]. Modifications to the 3-phenylpropyl tail, such as introducing halogen substituents or altering alkyl chain length, have been explored to optimize hydrophobic pocket occupancy. As shown in Table 1, these structural variations significantly influence kinase selectivity profiles, particularly against VEGFR-2 and PDGFR-β [1] [2].
Table 1: Structural Modifications and Kinase Inhibition Profiles
R Group Variation | VEGFR-2 IC₅₀ (nM) | PDGFR-β IC₅₀ (nM) | Selectivity Ratio |
---|---|---|---|
-(CH₂)₃C₆H₅ (Parent) | 18.2 | 42.7 | 2.3 |
-(CH₂)₃C₆H₄F | 9.8 | 53.1 | 5.4 |
-(CH₂)₂C₆H₄Cl | 15.3 | 210.5 | 13.8 |
Cyclohexylmethyl | 76.4 | >1000 | >13 |
The bioactivity of this acrylamide derivative is critically dependent on maintaining the thermodynamically favored (E)-configuration. The electron-withdrawing cyano group stabilizes the (E)-isomer by conjugating with the acrylamide carbonyl, creating a 15-20 kcal/mol energy preference over the (Z)-form according to computational studies [8]. Synthetic protocols employ high-temperature condensation (>80°C) to drive (E)-selectivity, while crystallization from dimethylformamide/ethanol mixtures yields >99% stereoisomeric purity [6]. Spectroscopic verification includes:
Structural optimization of the catechol unit targets metabolic stability while preserving kinase affinity. Methylation of phenolic hydroxyls to give dimethoxy derivatives reduces oxidative susceptibility but diminishes kinase binding by 10-30-fold due to loss of critical hydrogen bonds [3] [4]. Alternative approaches include:
Cyano substitution at the 5-position of the catechol ring improves electron-withdrawing capacity, lowering the LUMO energy (-3.42 eV vs. -3.18 eV in parent) and enhancing electrophilic reactivity toward kinase nucleophiles [3].
The cyanoacrylamide pharmacophore serves dual functions:
Hydrolysis studies reveal pH-dependent reactivity, with the cyano group undergoing nucleophilic addition at pH>10, while the acrylamide bond remains stable under physiological conditions (t₁/₂>72h at pH 7.4). Quantum mechanical calculations (B3LYP/6-31G**) indicate the carbonyl carbon exhibits higher electrophilicity (ω=3.72 eV) than analogous esters (ω=2.85 eV) or ketones (ω=1.98 eV), explaining its preferential reaction with biological nucleophiles [6].
Table 2: Quantum Chemical Parameters of Key Functional Groups
Parameter | Cyano Group | Acrylamide Carbonyl | Catechol OH |
---|---|---|---|
Electrostatic Potential (eV) | -0.42 | -0.38 | -0.21 |
Fukui Electrophilicity (f⁻) | 0.063 | 0.071 | 0.022 |
NBO Charge | -0.215 | -0.186 | -0.301 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7